5-[(2-Fluoro-5-methylphenyl)amino]-5-oxopentanoic acid
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Overview
Description
5-(2-fluoro-5-methylanilino)-5-oxopentanoic acid is an organic compound that features a fluorinated aromatic amine and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-fluoro-5-methylanilino)-5-oxopentanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-fluoro-5-methylaniline, which is commercially available.
Formation of Intermediate: The aniline derivative undergoes acylation with a suitable acyl chloride to form an intermediate amide.
Oxidation: The intermediate amide is then oxidized to introduce the ketone functionality, resulting in the formation of 5-(2-fluoro-5-methylanilino)-5-oxopentanoic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(2-fluoro-5-methylanilino)-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
5-(2-fluoro-5-methylanilino)-5-oxopentanoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique chemical properties make it suitable for the development of advanced materials, such as polymers and coatings.
Biological Studies: It can be used in the study of enzyme mechanisms and interactions due to its structural features.
Mechanism of Action
The mechanism of action of 5-(2-fluoro-5-methylanilino)-5-oxopentanoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting or modulating the activity of target enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, while the ketone group can participate in hydrogen bonding and other interactions with the target.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-methylaniline: A precursor in the synthesis of 5-(2-fluoro-5-methylanilino)-5-oxopentanoic acid.
5-Fluoro-2-methylaniline: Another fluorinated aromatic amine with similar properties.
4-Fluoroaniline: A related compound with a different substitution pattern on the aromatic ring.
Uniqueness
5-(2-fluoro-5-methylanilino)-5-oxopentanoic acid is unique due to the presence of both a fluorinated aromatic amine and a ketone functional group. This combination of features provides distinct chemical reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C12H14FNO3 |
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Molecular Weight |
239.24 g/mol |
IUPAC Name |
5-(2-fluoro-5-methylanilino)-5-oxopentanoic acid |
InChI |
InChI=1S/C12H14FNO3/c1-8-5-6-9(13)10(7-8)14-11(15)3-2-4-12(16)17/h5-7H,2-4H2,1H3,(H,14,15)(H,16,17) |
InChI Key |
GUZFIQDZDCZZSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)CCCC(=O)O |
Origin of Product |
United States |
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